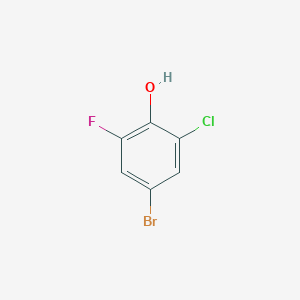

4-Bromo-2-chloro-6-fluorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-6-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYONPKSDTUPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936443 | |

| Record name | 4-Bromo-2-chloro-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161045-79-0 | |

| Record name | 4-Bromo-2-chloro-6-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161045-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 161045-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-chloro-6-fluorophenol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 4-Bromo-2-chloro-6-fluorophenol is limited. Much of the information presented herein is based on predicted data and extrapolated from structurally similar compounds. This guide should be used for informational purposes, and any experimental work should be conducted with caution and validated independently.

Introduction

This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its trifunctionalized phenolic ring makes it a versatile intermediate for the synthesis of more complex molecules. The specific arrangement of bromo, chloro, and fluoro substituents, along with the hydroxyl group, offers multiple reaction sites for selective chemical modifications, such as cross-coupling reactions.[1] This technical guide provides a summary of the available information on its chemical structure, properties, and potential synthetic and analytical methodologies.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a phenol ring substituted with a bromine atom at position 4, a chlorine atom at position 2, and a fluorine atom at position 6.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 161045-79-0 |

| Molecular Formula | C₆H₃BrClFO |

| Molecular Weight | 225.44 g/mol [1] |

| MDL Number | MFCD01631476[1] |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | ChemicalBook |

| Boiling Point | 212.5 ± 35.0 °C | ChemicalBook |

| Density | 1.875 ± 0.06 g/cm³ | ChemicalBook |

| pKa | 6.68 ± 0.23 | ChemicalBook |

| Storage Temperature | Room temperature | ChemicalBook |

Experimental Protocols

Due to the lack of published experimental procedures specifically for this compound, this section provides a theoretical synthesis protocol based on common methodologies for the halogenation of phenols. This protocol is for informational purposes only and requires optimization and validation.

Proposed Synthesis: Electrophilic Chlorination of 4-Bromo-2-fluorophenol

The synthesis of this compound could potentially be achieved through the electrophilic chlorination of 4-bromo-2-fluorophenol. The hydroxyl group is a strong activating group, and the fluorine atom is also ortho-, para-directing. The bromine atom is deactivating but also ortho-, para-directing. The position ortho to the hydroxyl group and meta to the bromine is the most likely site for further electrophilic substitution.

Materials:

-

4-Bromo-2-fluorophenol

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Dissolve 4-bromo-2-fluorophenol (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Chlorosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data (Hypothetical)

No experimental spectra for this compound are currently available in public databases. The following are predicted key spectral features based on its structure and data from similar halogenated phenols.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic region (δ 7.0-8.0 ppm): Two doublets or doublet of doublets corresponding to the two aromatic protons. Coupling constants will be influenced by the adjacent halogen atoms.- Phenolic proton (δ 5.0-6.0 ppm, broad singlet), which is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic region (δ 110-160 ppm): Six distinct signals for the aromatic carbons. The carbon attached to the hydroxyl group will be the most downfield. Carbons attached to halogens will show characteristic shifts and potentially C-F coupling. |

| IR Spectroscopy | - O-H stretch (broad): ~3200-3600 cm⁻¹- C-O stretch: ~1200-1260 cm⁻¹- C=C aromatic stretch: ~1450-1600 cm⁻¹- C-Br stretch: ~500-600 cm⁻¹- C-Cl stretch: ~600-800 cm⁻¹- C-F stretch: ~1000-1100 cm⁻¹ |

| Mass Spectrometry | - Molecular ion (M⁺) peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). |

Biological Activity and Signaling Pathways

As of the latest search, there is no published research on the biological activity or the involvement of this compound in any signaling pathways. The biological effects of halogenated phenols can vary widely depending on the specific substitution pattern. Some bromophenols found in marine algae have shown antioxidant and anticancer activities. However, no such studies have been reported for this specific compound.

Safety and Handling

Specific safety and handling information for this compound is not well-documented. Based on the data for similar compounds like 4-bromo-2-chlorophenol, it should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a chemical compound with potential for further exploration in synthetic and medicinal chemistry. However, there is a clear need for experimental characterization to validate its properties and to establish reliable synthetic and analytical protocols. Researchers interested in this molecule should approach its synthesis and handling with caution and plan for thorough characterization of the final product. The information provided in this guide serves as a starting point for future research endeavors.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Bromo-2-chloro-6-fluorophenol

Disclaimer: This document is intended for Research Use Only (RUO). The information provided is compiled from publicly available data and is not intended for diagnostic or therapeutic procedures. Direct experimental data for 4-Bromo-2-chloro-6-fluorophenol is limited; therefore, this guide provides data from closely related analogues and theoretical discussions to infer its properties.

Executive Summary

This technical guide provides a detailed overview of the known physicochemical properties of structurally similar compounds to enable researchers to estimate the characteristics of this compound. The guide includes a comparative analysis of related isomers, detailed experimental protocols for property determination, and a theoretical discussion on the influence of its specific halogen substitution pattern.

Introduction to Halogenated Phenols

Phenols are a class of organic compounds featuring a hydroxyl (-OH) group attached to an aromatic ring. Their acidity, reactivity, and physical properties are significantly influenced by the nature and position of substituents on the ring.[1] Halogens (F, Cl, Br, I) are common substituents that modify the properties of the parent phenol molecule through a combination of inductive and resonance effects.

-

Inductive Effect (-I): As electronegative elements, halogens withdraw electron density from the aromatic ring, which stabilizes the corresponding phenoxide ion and increases the acidity of the phenol.[2] This effect decreases with distance from the hydroxyl group.

-

Resonance Effect (+M): Halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance, which can partially counteract the inductive effect.

The interplay of these effects, along with steric hindrance and the potential for hydrogen bonding, determines the specific physicochemical properties of a polysubstituted phenol like this compound.

Physicochemical Properties of this compound and Related Analogues

Direct experimental data for this compound is scarce. To provide a useful reference, the following tables summarize the available data for closely related compounds: 4-Bromo-2-chlorophenol, 4-Bromo-2-fluorophenol, and 2-Bromo-4-chloro-6-fluorophenol.

General and Physical Properties

The physical state, melting point, and boiling point are fundamental properties for handling and reaction setup. The presence of multiple halogens is expected to result in a solid state at room temperature with a relatively high melting and boiling point compared to phenol.

| Property | 4-Bromo-2-chlorophenol | 4-Bromo-2-fluorophenol | 2-Bromo-4-chloro-6-fluorophenol |

| Molecular Formula | C₆H₄BrClO[3] | C₆H₄BrFO[4] | C₆H₃BrClFO |

| Molecular Weight | 207.45 g/mol | 191.00 g/mol [4] | 225.44 g/mol [5] |

| Appearance | White to off-white crystals or powder[6] | Colorless to light yellow liquid[7] | Clear colourless liquid[8] |

| Melting Point | 47-49 °C[6] | Not applicable (liquid at RT) | Not available |

| Boiling Point | 232-235 °C[6] | 79 °C / 7 mmHg | Not available |

| Density | Not available | 1.744 g/mL at 25 °C | Not available |

Acidity and Solubility

The acidity (pKa) of phenols is a critical parameter for predicting their reactivity. Halogen substituents, being electron-withdrawing, generally increase the acidity of phenols compared to the parent molecule (Phenol pKa ≈ 10).[9] Solubility is influenced by the polarity of the molecule and its ability to form hydrogen bonds.

| Property | 4-Bromo-2-chlorophenol | 4-Bromo-2-fluorophenol | 2-Bromo-4-chloro-6-fluorophenol |

| pKa (Predicted) | 7.92 ± 0.18[6] | 8.14 ± 0.18[10] | 6.74 ± 0.23[11] |

| Water Solubility | Practically insoluble[6] | Not specified | Not specified |

| logP (Octanol/Water) | 2.808 (Calculated)[12] | Not available | Not available |

Theoretical Estimation for this compound:

-

pKa: With three electron-withdrawing halogens, two of which are ortho to the hydroxyl group (chloro and fluoro), the acidity is expected to be significantly higher than that of the di-substituted analogues. The pKa is likely to be lower than 7.92, possibly closer to the value for 2-Bromo-4-chloro-6-fluorophenol (predicted pKa 6.74).[11]

-

Solubility: Due to its increased molecular weight and halogenation, it is expected to be practically insoluble in water but soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physicochemical properties of a solid organic compound such as this compound.

Melting Point Determination

The melting point is determined by observing the temperature range over which a solid sample transitions to a liquid. Pure compounds exhibit a sharp melting range (typically < 1 °C).

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[13]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus.

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range T1-T2.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For high-boiling point solids that can be melted, a micro boiling point determination can be performed.

Methodology (Micro Capillary Method):

-

Sample Preparation: A small amount of the liquid sample (or melted solid) is placed in a fusion tube.[14]

-

Apparatus Setup: A small capillary tube, sealed at one end, is placed inverted (open end down) into the fusion tube containing the liquid. The fusion tube is attached to a thermometer.[14]

-

Heating: The assembly is heated in a suitable bath (e.g., Thiele tube with mineral oil).

-

Observation: As the liquid heats, air trapped in the capillary will bubble out. Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip.[15] The heat is then removed.

-

Measurement: The liquid will begin to cool and draw back into the capillary tube. The temperature at which the liquid just begins to enter the capillary is recorded as the boiling point.[15]

Caption: Workflow for Micro Boiling Point Determination.

Solubility Determination

A qualitative assessment of solubility is performed to understand the compound's behavior in various solvent systems.

Methodology:

-

Solvent Selection: A range of solvents is used, typically including water, 5% aq. NaOH, 5% aq. NaHCO₃, 5% aq. HCl, and a common organic solvent like acetone or dichloromethane.[16]

-

Procedure: Approximately 30 mg of the compound is added to 1 mL of the chosen solvent in a test tube.[16]

-

Observation: The mixture is agitated vigorously for 1-2 minutes at room temperature. The degree of dissolution is observed. If the compound does not dissolve, the mixture can be gently heated.[16]

-

Interpretation:

-

Solubility in water suggests high polarity.

-

Insolubility in water but solubility in 5% NaOH indicates an acidic character (e.g., a phenol).[16]

-

Solubility in 5% NaHCO₃ suggests a relatively strong acid (e.g., a carboxylic acid or a phenol with strong electron-withdrawing groups).[10]

-

Solubility in 5% HCl indicates a basic character (e.g., an amine).[10]

-

Caption: Logical Workflow for Solubility Testing.

Spectral Analysis Protocols

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned, locked onto the solvent's deuterium signal, and shimmed to optimize the magnetic field homogeneity.[17]

-

Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[18]

-

Processing: The acquired data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology (Thin Solid Film):

-

Sample Preparation: Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[19]

-

Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[19]

-

Analysis: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

-

Data Interpretation: The spectrum is analyzed for characteristic absorption bands corresponding to functional groups (e.g., O-H stretch for the phenol, C-X stretches for the halogens, and C=C stretches for the aromatic ring).

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positive ion (the molecular ion, M⁺).[20]

-

Analysis: The ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[21]

-

Detection: A detector records the abundance of ions at each m/z value. The resulting mass spectrum will show a peak for the molecular ion, which confirms the molecular weight. The isotopic pattern, particularly from bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), provides definitive evidence for the presence of these halogens.

Conclusion

While direct experimental data for this compound is not widely published, a robust estimation of its physicochemical properties can be made through the comparative analysis of its structural isomers and related halogenated phenols. It is predicted to be a solid at room temperature with a pKa value below 7.9, indicating moderate acidity. This guide provides the necessary theoretical background and standardized experimental protocols to enable researchers to characterize this compound and utilize it effectively in synthetic applications. The provided workflows and data tables serve as a valuable resource for scientists engaged in drug discovery and materials science.

References

- 1. SATHEE: Chemistry Phenol Acidity [sathee.iitk.ac.in]

- 2. firsthope.co.in [firsthope.co.in]

- 3. 4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2-fluorophenol | C6H4BrFO | CID 2724981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-4-chloro-6-fluorophenol | C6H3BrClFO | CID 3838744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-2-chlorophenol | 3964-56-5 [chemicalbook.com]

- 7. ruifuchem.com [ruifuchem.com]

- 8. 2-Bromo-4-chloro-6-fluorophenol [myskinrecipes.com]

- 9. vanderbilt.edu [vanderbilt.edu]

- 10. scribd.com [scribd.com]

- 11. Page loading... [guidechem.com]

- 12. Phenol, 4-bromo-2-chloro- (CAS 3964-56-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. byjus.com [byjus.com]

- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. Video: Boiling Points - Concept [jove.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. books.rsc.org [books.rsc.org]

- 18. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Khan Academy [khanacademy.org]

Preliminary Technical Data Sheet: 4-Bromo-2-chloro-6-fluorophenol

For research, scientific, and drug development professionals.

This document provides the available technical information for 4-Bromo-2-chloro-6-fluorophenol. Due to the limited publicly available data for this specific compound, this serves as a preliminary data sheet rather than an in-depth guide.

Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 161045-79-0[1] |

| Molecular Formula | C₆H₃BrClFO |

| Molecular Weight | 225.44 g/mol |

Data Availability

A comprehensive search for quantitative experimental data, detailed experimental protocols, and associated signaling pathways for this compound did not yield sufficient information to construct a detailed technical guide. The available information is primarily limited to supplier listings. For context, more extensive data is publicly available for structurally related compounds such as 2-Bromo-4-chloro-6-fluorophenol (CAS 886499-88-3)[2] and 4-Bromo-2-chlorophenol (CAS 3964-56-5)[3].

Logical Relationship for IUPAC Naming

The IUPAC name "this compound" is determined by the following nomenclature rules for substituted phenols:

Caption: IUPAC Nomenclature Workflow for this compound.

Experimental Protocols

Signaling Pathways and Biological Activity

There is currently no publicly available information detailing the involvement of this compound in specific biological signaling pathways or its comprehensive pharmacological profile. Its utility is noted in medicinal chemistry for the construction of complex aromatic structures.

This data sheet will be updated as more information becomes publicly available.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-6-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Bromo-2-chloro-6-fluorophenol, a valuable halogenated intermediate in the development of pharmaceuticals, particularly kinase inhibitors, and other bioactive molecules.[1] Given the absence of a directly published synthesis for this specific compound, this guide details a rational, two-step approach commencing with the synthesis of 2-chloro-6-fluorophenol, followed by a regioselective bromination. The methodologies presented are based on established and analogous chemical transformations found in peer-reviewed literature and patent filings.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 2-chloro-6-fluorophenol, from 2-fluorophenol. The second, and final, step is the regioselective bromination of 2-chloro-6-fluorophenol to yield the target compound. The hydroxyl group of the phenol is a potent ortho-, para-director, and with the para position being sterically unhindered, bromination is anticipated to proceed with high regioselectivity.

Experimental Protocols

Step 1: Synthesis of 2-chloro-6-fluorophenol

Two primary methods for the synthesis of 2-chloro-6-fluorophenol from 2-fluorophenol are presented below. Method A is a direct chlorination using sodium hypochlorite, and Method B is a multi-step process involving sulfonation, chlorination, and hydrolysis.

This method offers a more direct route to the desired intermediate.

Experimental Protocol:

-

To a suitable reaction vessel, add 2-fluorophenol.

-

Slowly add an aqueous solution of sodium hypochlorite to the reactor. The molar ratio of sodium hypochlorite to 2-fluorophenol should be maintained between 1.0 and 2.0 to 1.

-

The reaction temperature is raised to and maintained between 0 and 77°C with insulation.

-

Upon completion of the reaction, dilute hydrochloric acid is added to adjust the pH of the mixture to a range of 5 to 6.5.

-

The organic phase is then separated, purified, and dried to yield 2-chloro-6-fluorophenol.[2]

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Yield |

| 2-Fluorophenol | 112.10 | 1 | - | - |

| Sodium Hypochlorite | 74.44 | 1.0 - 2.0 | - | - |

| 2-chloro-6-fluorophenol | 146.55 | - | - | High |

This method, detailed in patent literature, provides a high-purity product.[3]

Experimental Protocol:

-

Sulfonation: In a 2000 mL four-hole boiling flask equipped with a stirrer, thermometer, and dropping funnel, add 392 g of 2-fluorophenol. Heat the flask to 95-100°C. At this temperature, slowly drip in 686 g of 98% sulfuric acid and continue the reaction for 1 hour. Cool the reaction product to below 50°C and, while stirring, add 820 g of water.[3]

-

Chlorination: Cool the reaction solution to between -25°C and -20°C. In batches, add 310 g of trichloroisocyanuric acid while maintaining the temperature and stir for 8 hours.[3]

-

Hydrolysis and Distillation: Modify the setup for steam distillation. Heat the reaction mixture to boiling. The target product will distill out with the steam. The condensed water is returned to the reaction flask. Continue until product collection is complete. The crude product is then purified using conventional methods.[3]

Quantitative Data:

| Reactant/Product | Amount | Molecular Weight ( g/mol ) | Moles | Purity | Yield |

| 2-Fluorophenol | 392 g | 112.10 | 3.5 | - | - |

| 98% Sulfuric Acid | 686 g | 98.08 | 7.0 | 98% | - |

| Trichloroisocyanuric acid | 310 g | 232.41 | 1.33 | - | - |

| 2-chloro-6-fluorophenol | 570.2 g (crude) | 146.55 | - | 99% | 72% |

Step 2: Proposed Synthesis of this compound via Bromination

This proposed method is adapted from a patented process for the high-yield bromination of 2-chlorophenol to 4-bromo-2-chlorophenol.[4]

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 2-chloro-6-fluorophenol (2 moles) in 350 g of an inert solvent such as 1,1,1-trichloroethane.

-

Add a catalytic amount of a phase transfer catalyst, for example, triethylamine hydrochloride (12 g).

-

Over a period of 2 hours, at a temperature maintained between 5°C and 18°C, add a total of 320 g (2 moles) of bromine. The temperature can be gradually increased during the addition.

-

The evolving hydrogen bromide gas should be neutralized by passing it through an aqueous sodium hydroxide solution.

-

After the bromine addition is complete, the reaction mixture can be briefly refluxed.

-

The solvent is then removed under reduced pressure (in vacuo) to yield the crude product.

-

The product can be further purified by distillation or recrystallization.

Quantitative Data (based on analogous reaction):

| Reactant/Product | Amount | Molecular Weight ( g/mol ) | Moles | Purity | Yield |

| 2-chlorophenol (analogous) | 257.0 g | 128.56 | 2 | - | - |

| Bromine | 320 g | 159.808 | 2 | - | - |

| Triethylamine hydrochloride | 12 g | 137.62 | - | - | - |

| 4-bromo-2-chlorophenol (analogous) | - | 207.45 | - | High | >98% |

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

References

Spectroscopic and Synthetic Elucidation of 4-Bromo-2-chloro-6-fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a proposed synthetic route for the novel compound 4-Bromo-2-chloro-6-fluorophenol. Due to the absence of publicly available experimental data for this specific molecule, this document leverages data from structurally similar compounds, namely 4-Bromo-2-chlorophenol and 4-Bromo-2-fluorophenol, to predict its spectroscopic properties. Detailed, hypothetical experimental protocols for the synthesis, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound are presented to guide future research and characterization efforts.

Predicted and Comparative Spectroscopic Data

While experimental data for this compound is not currently available, its spectroscopic properties can be predicted based on the known data of analogous compounds. The following tables summarize the available data for 4-Bromo-2-chlorophenol and 4-Bromo-2-fluorophenol, which serve as a basis for the predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of Related Phenols

| Compound | Solvent | Chemical Shift (δ) ppm |

| 4-Bromo-2-chlorophenol[1] | CDCl₃ | 7.48 (d, J=2.4 Hz, 1H), 7.20 (dd, J=8.8, 2.4 Hz, 1H), 6.90 (d, J=8.8 Hz, 1H), 5.65 (s, 1H, OH) |

| 4-Bromo-2-fluorophenol[2] | Not specified | Data not readily available in provided snippets |

| This compound (Predicted) | CDCl₃ | ~7.3-7.5 (d), ~7.1-7.3 (d), ~5.5-6.0 (s, OH) |

Table 2: ¹³C NMR Data of Related Phenols

| Compound | Solvent | Chemical Shift (δ) ppm |

| 4-Bromo-2-chlorophenol | Not specified | Data not readily available in provided snippets |

| 4-Bromo-2-fluorophenol | Not specified | Data not readily available in provided snippets |

| This compound (Predicted) | CDCl₃ | Aromatic carbons: ~110-155 ppm. The carbon bearing the fluorine will exhibit a large C-F coupling constant. |

Infrared (IR) Spectroscopy

The IR spectrum of phenols is characterized by a prominent O-H stretching band and aromatic C-H and C=C stretching vibrations.[3][4]

Table 3: Key IR Absorptions of Substituted Phenols

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Notes |

| O-H | Stretching | 3200-3600 | Broad peak due to hydrogen bonding.[5] |

| C-H (aromatic) | Stretching | 3000-3100 | Sharp peaks. |

| C=C (aromatic) | Stretching | 1450-1600 | Multiple sharp peaks. |

| C-O | Stretching | 1200-1260 | Strong absorption.[5] |

| C-Br | Stretching | 500-600 | |

| C-Cl | Stretching | 600-800 | |

| C-F | Stretching | 1000-1400 | Strong absorption. |

Mass Spectrometry (MS)

The mass spectrum is expected to show a distinct isotopic pattern due to the presence of bromine and chlorine atoms.[6][7]

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Relative Intensity Pattern | Notes |

| [M]⁺ | 224/226/228 | 3:4:1 | Molecular ion peak cluster due to isotopes of Br and Cl.[8] |

| [M-H]⁺ | 223/225/227 | Loss of a hydrogen atom. | |

| [M-CO]⁺ | 196/198/200 | Loss of carbon monoxide. | |

| [M-Br]⁺ | 145/147 | Loss of the bromine atom. | |

| [M-Cl]⁺ | 189/191 | Loss of the chlorine atom. |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for this compound could involve the chlorination of 4-bromo-2-fluorophenol.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Synthetic Protocol (Hypothetical)

-

Dissolution: Dissolve 4-bromo-2-fluorophenol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) in the same solvent to the reaction mixture with constant stirring.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization Protocols (Hypothetical)

The following are proposed protocols for the spectroscopic characterization of the synthesized this compound.

General Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum to confirm the presence and environment of the fluorine atom.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a thin film by dissolving a small amount of the compound in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC) for volatile compounds or Liquid Chromatography (LC) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) for less volatile compounds.

-

Ionization: Use a standard ionization technique such as Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic patterns to confirm the presence of bromine and chlorine.

References

- 1. 4-Bromo-2-chlorophenol(3964-56-5) 1H NMR [m.chemicalbook.com]

- 2. 4-Bromo-2-fluorophenol(2105-94-4) 1H NMR spectrum [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. adichemistry.com [adichemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

Navigating the Solubility of 4-Bromo-2-chloro-6-fluorophenol: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on understanding and determining the solubility of 4-Bromo-2-chloro-6-fluorophenol in organic solvents. This document provides a framework for solubility assessment in the absence of publicly available quantitative data, focusing on established experimental protocols and the physicochemical properties of analogous compounds.

Introduction

This compound is a halogenated phenol derivative with potential applications as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. Solubility data informs the choice of solvent systems, impacts reaction kinetics, and is a critical parameter in designing crystallization and purification strategies.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by its molecular structure, including polarity, hydrogen bonding capability, and molecular size. For this compound, the presence of a hydroxyl (-OH) group provides a site for hydrogen bonding and imparts polarity, suggesting potential solubility in polar solvents. Conversely, the halogenated aromatic ring contributes to its lipophilicity, indicating likely solubility in non-polar organic solvents.

While quantitative data is unavailable for the target compound, qualitative solubility information for structurally related phenols can provide valuable insights for solvent selection in experimental studies.

Table 1: Qualitative Solubility of Structurally Similar Halogenated Phenols

| Compound Name | CAS Number | Molecular Formula | Qualitative Solubility in Organic Solvents | Water Solubility |

| 4-Bromo-2-chlorophenol | 3964-56-5 | C₆H₄BrClO | Soluble in benzene, toluene, and other organic solvents.[1] | Slightly soluble/Practically insoluble.[1] |

| 4-Bromo-2-fluorophenol | 2105-94-4 | C₆H₄BrFO | Soluble in methanol, ethanol, and acetone.[] | Slightly soluble.[] |

| 4-Bromophenol | 106-41-2 | C₆H₅BrO | Soluble in polar organic solvents such as ethanol, methanol, and chloroform.[3][4] | Slightly soluble.[4] |

Based on these analogs, it is reasonable to predict that this compound will exhibit good solubility in a range of polar and non-polar organic solvents. However, for precise and actionable data, experimental determination is essential.

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a liquid solvent. This method involves equilibrating an excess amount of the solid with the solvent at a constant temperature until the solution becomes saturated. The concentration of the dissolved solid is then accurately measured, typically using High-Performance Liquid Chromatography (HPLC).

I. Materials and Equipment

-

Compound: this compound (solid)

-

Solvents: A range of high-purity organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, toluene, ethyl acetate, dichloromethane)

-

Equipment:

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatic shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC column suitable for phenolic compounds (e.g., C18)

-

II. Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid this compound to individual glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been achieved.

-

-

Sample Collection and Preparation for Analysis:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the range of the calibration standards.

-

-

Quantification by HPLC:

-

Analyze the calibration standards and the diluted samples using a validated HPLC method. The UV detector wavelength should be set to the absorbance maximum of this compound.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted samples using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in readily accessible literature, this guide provides the necessary framework for researchers to determine this critical parameter. The outlined physicochemical properties of related compounds offer a qualitative understanding of its expected solubility behavior. The detailed experimental protocol for the shake-flask method, coupled with HPLC analysis, provides a robust methodology for generating precise and reliable quantitative data. This information is indispensable for the successful application of this compound in research, development, and manufacturing.

References

An In-depth Technical Guide to 4-Bromo-2-chloro-6-fluorophenol: Reactivity, Stability, and Applications

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-6-fluorophenol (CAS No. 161045-79-0), a halogenated aromatic compound with significant potential in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide combines the available information with theoretical knowledge and data from structurally similar compounds to provide a thorough understanding of its reactivity, stability, and potential applications. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a trisubstituted phenol characterized by the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the aromatic ring. This unique substitution pattern makes it a valuable intermediate in organic synthesis. The presence of multiple halogens allows for selective functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Such compounds are of high interest in the development of selective kinase inhibitors and other bioactive molecules for pharmaceuticals and advanced agrochemicals.[1]

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 4-Bromo-2-chlorophenol[2][3] | 4-Bromo-2-fluorophenol[4] |

| CAS Number | 161045-79-0[1] | 3964-56-5[2] | 2105-94-4 |

| Molecular Formula | C₆H₃BrClFO[1] | C₆H₄BrClO[2] | C₆H₄BrFO |

| Molecular Weight | 225.44 g/mol [1] | 207.45 g/mol [2] | 191.00 g/mol |

| Appearance | Likely a solid at room temperature | White to off-white crystalline solid[3] | Liquid |

| Melting Point | Expected to be higher than 4-Bromo-2-chlorophenol due to increased molecular weight and potential for stronger intermolecular interactions. | 47-49 °C[2] | Not applicable |

| Boiling Point | Expected to be higher than 4-Bromo-2-chlorophenol. | 232-235 °C[2] | 79 °C at 7 mmHg |

| Solubility | Likely sparingly soluble in water, soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Practically insoluble in water[3] | Not specified |

Reactivity and Stability

The reactivity of this compound is dictated by the interplay of the activating hydroxyl group and the deactivating, ortho-, para-directing halogen substituents.

-

Phenolic Hydroxyl Group: The -OH group is a strong activating group, making the aromatic ring susceptible to electrophilic substitution. It is also acidic and can be deprotonated to form a phenoxide ion, which is an excellent nucleophile for reactions like ether and ester synthesis.

-

Halogen Substituents: The halogens (Br, Cl, F) are deactivating due to their inductive electron-withdrawing effects, yet they are ortho-, para-directing for electrophilic aromatic substitution due to resonance effects. The positions of the halogens will influence the regioselectivity of further reactions. The different halogens also offer sites for selective cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), with the reactivity generally following the order I > Br > Cl.

-

Stability: Polyhalogenated phenols are generally stable compounds under normal laboratory conditions.[5] However, like many phenols, they can be sensitive to light and air, potentially leading to oxidation and discoloration over time.[6] It is recommended to store the compound in a cool, dark, and well-ventilated area under an inert atmosphere.[7]

Synthesis

Below is a proposed experimental workflow for the synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound has been found in the searched literature. The following table summarizes the expected key features based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | - A broad singlet for the phenolic -OH proton. - Two doublets in the aromatic region, corresponding to the two remaining aromatic protons. The coupling constants will be influenced by the adjacent halogen atoms. |

| ¹³C NMR | - Six distinct signals in the aromatic region. - The carbon bearing the hydroxyl group will be the most downfield. - The carbons bonded to the halogens will show characteristic shifts and may exhibit C-F coupling. |

| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. - Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹. - C=C stretching vibrations in the aromatic ring in the 1450-1600 cm⁻¹ region. - C-O stretching around 1200 cm⁻¹. - C-Br, C-Cl, and C-F stretching vibrations in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 225.44 g/mol . - A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). |

Biological Activity and Applications in Drug Development

While specific biological data for this compound is not available, the broader class of bromophenols has been shown to exhibit a range of biological activities, including antioxidant, antimicrobial, and anticancer effects.[7][8] The presence of multiple halogen atoms in this compound makes it a particularly interesting candidate for drug discovery. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

The mention of its use in the synthesis of selective kinase inhibitors suggests a potential role in cancer therapy or the treatment of inflammatory diseases, as kinases are key regulators of cellular signaling pathways.[1]

Below is a hypothetical signaling pathway diagram illustrating how a derivative of this compound might act as a kinase inhibitor.

Caption: Hypothetical signaling pathway showing kinase inhibition.

Safety and Handling

As a polyhalogenated phenol, this compound should be handled with care, assuming it to be toxic and corrosive. The following safety precautions are recommended based on guidelines for similar compounds.[9][10][11][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile or neoprene).[11]

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[7]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Some sources recommend using polyethylene glycol (PEG) 300 or 400 for initial decontamination of phenol burns.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

-

Conclusion

This compound is a promising, yet under-characterized, chemical intermediate. Its polysubstituted halogenated structure presents significant opportunities for the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries. While direct experimental data is currently sparse, this guide provides a solid foundation of its predicted properties, reactivity, and potential applications based on the established chemistry of related compounds. Further research into the synthesis, characterization, and biological evaluation of this molecule is warranted to fully unlock its potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. (PDF) The Synthesis of 2,3,5-Trisubstituted Phenols [research.amanote.com]

- 3. 4-Bromo-2-fluorophenol(2105-94-4) 1H NMR spectrum [chemicalbook.com]

- 4. This compound | 161045-79-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. twu.edu [twu.edu]

- 10. monash.edu [monash.edu]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 13. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

4-Bromo-2-chloro-6-fluorophenol: A Comprehensive Material Safety Data Sheet for Research Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed material safety data sheet (MSDS) for 4-Bromo-2-chloro-6-fluorophenol (CAS No. 161045-79-0). Due to the limited availability of comprehensive toxicological data for this specific compound, this guide incorporates safety information from structurally similar halogenated phenols to provide a more complete understanding of the potential hazards. This supplementary information should be regarded as indicative and used with caution.

Section 1: Chemical Identification and Physical Properties

This section provides the fundamental identification and physical characteristics of this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 161045-79-0 |

| Molecular Formula | C₆H₃BrClFO |

| Molecular Weight | 225.44 g/mol [1] |

Section 2: Hazard Identification and GHS Classification

While comprehensive toxicological studies for this compound are not fully available, existing data from suppliers and analysis of related compounds indicate that it should be handled as a hazardous substance.[2]

GHS Classification (Anticipated)

Based on data for structurally similar compounds and supplier information, this compound is anticipated to have the following GHS classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[3]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3]

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: Experimental Protocols

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

3.1 Handling and Storage

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[2][4]

-

Avoid inhalation of dust or vapors.[2]

-

Minimize dust generation.

-

Wash hands thoroughly after handling.

-

-

Storage:

3.2 Accidental Release Measures

-

Minor Spills:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spills:

-

Evacuate the area immediately and call for emergency assistance.

-

Prevent the spill from entering drains or waterways.

-

Only trained personnel with appropriate respiratory protection and chemical-resistant clothing should attempt to clean up a major spill.

-

3.3 First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If irritation persists, seek medical attention.

-

Inhalation: Remove the victim to fresh air.[4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 4: Toxicological Information

Detailed toxicological data for this compound is not available.[2] The information below is based on the GHS classification of structurally similar compounds and should be used as a general guideline for the potential health effects.

-

Acute Toxicity: Harmful if swallowed. The toxicological properties of this specific compound have not been fully investigated.[2]

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory tract irritation.

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

Section 5: Stability and Reactivity

-

Reactivity: No specific reactivity data is available. As with other phenols, it may react with strong oxidizing agents.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: Incompatible materials, dust generation, excess heat.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce toxic fumes including carbon oxides, hydrogen halides (hydrogen bromide, hydrogen chloride, hydrogen fluoride).[2]

Section 6: Ecological Information

No specific ecological data is available for this compound. Halogenated phenols can be toxic to aquatic life. It is crucial to prevent this compound from entering the environment.

Section 7: Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Waste must be disposed of as hazardous waste. Do not allow this chemical to enter drains or waterways.

Disclaimer: This document is intended as a guide for trained professionals and is based on the best information currently available. The user is responsible for determining the suitability of this information for their specific application and for taking appropriate safety precautions. No warranty, expressed or implied, is made.

References

Synthesis of 4-Bromo-2-chloro-6-fluorophenol: A Technical Guide to Key Intermediates

For Immediate Release

This technical guide provides an in-depth analysis of the synthetic pathways leading to 4-Bromo-2-chloro-6-fluorophenol, a crucial halogenated phenol derivative. The strategic placement of bromine, chlorine, and fluorine atoms on the phenol ring makes this compound a valuable intermediate in the development of pharmaceuticals and agrochemicals. This document outlines the key intermediates, provides detailed experimental protocols for their synthesis, and presents quantitative data to support researchers, scientists, and professionals in drug development and fine chemical manufacturing.

The synthesis of this compound can be approached through two primary synthetic routes, each involving key halogenated phenol intermediates. The selection of a specific pathway may depend on the availability of starting materials and desired purity profiles.

Key Synthetic Pathways

Two plausible synthetic routes for the preparation of this compound are outlined below. Both pathways commence from commercially available fluorinated phenols and proceed through key halogenated intermediates.

Route A initiates with the chlorination of 2-fluorophenol to produce the key intermediate, 2-chloro-6-fluorophenol. Subsequent bromination at the para-position relative to the hydroxyl group yields the final product.

Route B begins with the bromination of 2-fluorophenol to form the key intermediate, 4-bromo-2-fluorophenol. This is followed by a selective chlorination at the ortho-position to the hydroxyl group to afford this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of the key intermediates in each proposed route, based on established experimental protocols.

Table 1: Synthesis of 2-Chloro-6-fluorophenol (Key Intermediate for Route A)

| Parameter | Value |

| Starting Material | 2-Fluorophenol |

| Reagents | Sodium hypochlorite |

| Solvent | Not specified |

| Reaction Temperature | 0-77 °C |

| Yield | Not specified |

Table 2: Synthesis of 4-Bromo-2-fluorophenol (Key Intermediate for Route B) [1]

| Parameter | Value |

| Starting Material | 2-Fluorophenol |

| Reagents | Bromine, Sodium bisulfite, Sodium bicarbonate |

| Solvent | Methylene chloride |

| Reaction Temperature | 3 °C to room temperature |

| Yield | ~90% |

Detailed Experimental Protocols

The following are detailed methodologies for the synthesis of the key intermediates.

Synthesis of 2-Chloro-6-fluorophenol (Key Intermediate for Route A)

This protocol is adapted from a patented method for the synthesis of 2-chloro-6-fluorophenol.

Materials:

-

2-Fluorophenol

-

Sodium hypochlorite solution

-

Dilute hydrochloric acid

Procedure:

-

To a suitable reaction vessel, add 2-fluorophenol.

-

Slowly add an aqueous solution of sodium hypochlorite to the reactor. The molar ratio of sodium hypochlorite to 2-fluorophenol should be between 1.0 and 2.0 to 1.

-

Increase the temperature of the reaction mixture to between 0 and 77 °C and maintain for a sufficient time to allow for the formation of a mixture containing 2-chloro-6-fluorophenol.

-

Upon completion of the reaction, add dilute hydrochloric acid to the reactor to adjust the pH to a range of 5 to 6.5.

-

Allow the mixture to settle and separate the organic phase.

-

The organic phase is then purified and dried to yield 2-chloro-6-fluorophenol.

Synthesis of 4-Bromo-2-fluorophenol (Key Intermediate for Route B)[1]

This protocol is based on a well-established method for the bromination of 2-fluorophenol.[1]

Materials:

-

2-Fluorophenol (22.4 g, 0.2 mol)

-

Methylene chloride (250 ml)

-

Bromine (31.97 g, 0.2 mol)

-

Sodium bisulfite

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

In a flask cooled in an ice bath, dissolve 22.4 g (0.2 mol) of 2-fluorophenol in 250 ml of methylene chloride, bringing the temperature to approximately 3°C.[1]

-

Add 31.97 g (0.2 mol) of bromine to the stirred solution all at once.[1]

-

Stir the resulting solution at ice bath temperature for two hours, followed by one hour at room temperature.[1]

-

Pour the reaction mixture into 600 ml of water containing an excess of sodium bisulfite to quench the reaction.[1]

-

Separate the organic phase and wash the aqueous phase with an additional 200 ml of methylene chloride.[1]

-

Combine the organic extracts, wash with a saturated sodium bicarbonate solution, and then dry over anhydrous magnesium sulfate.[1]

-

Evaporate the solvent to yield 4-bromo-2-fluorophenol as a colorless oil.[1]

Proposed Final Synthetic Steps

The following are proposed experimental workflows for the final halogenation steps to produce this compound. These are based on standard electrophilic aromatic substitution principles where the hydroxyl group is a strong ortho-, para-director.

Note: The specific reaction conditions, including the choice of halogenating agent, catalyst, solvent, and temperature, would need to be optimized to achieve high regioselectivity and yield for the final product. The hydroxyl group's strong activating and directing effect is expected to favor the desired substitution pattern in both proposed routes.

References

A Theoretical Investigation of the Molecular Structure of 4-Bromo-2-chloro-6-fluorophenol: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive theoretical approach for the detailed investigation of the molecular structure and properties of 4-Bromo-2-chloro-6-fluorophenol. In the absence of direct experimental data for this specific substituted phenol, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool. Such studies are crucial in fields like medicinal chemistry and materials science, where understanding molecular geometry, vibrational modes, and electronic characteristics can inform the design of novel compounds and agrochemicals.[1]

This document presents a proposed computational protocol, expected quantitative data based on analyses of analogous compounds, and visualizations of the research workflow.

Proposed Computational Protocol

The following methodology outlines a robust and widely accepted computational approach for the theoretical analysis of halogenated phenols.[2] This protocol is designed to yield a comprehensive understanding of the molecule's structural, vibrational, and electronic properties.

Software: All calculations would be performed using the Gaussian 09 or a more recent version of the software suite.

Theoretical Level: The study would be based on Density Functional Theory (DFT), which is well-suited for studying the electronic structure of molecules.

Functional and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional would be employed in conjunction with the 6-311++G(d,p) basis set. This combination is known to provide a good balance between accuracy and computational cost for organic molecules containing halogens.

Geometry Optimization: A full geometry optimization of this compound would be carried out in the gas phase to find the minimum energy structure. The convergence criteria would be set to the default values of the Gaussian software. The absence of imaginary frequencies in the vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum.

Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies would be calculated at the same level of theory. This analysis is crucial for predicting the FT-IR and FT-Raman spectra of the molecule. The calculated frequencies are often scaled by a factor (typically around 0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors.

Electronic Property Analysis: Key electronic properties would be derived from the optimized structure. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals provides insight into the molecule's chemical reactivity and stability. Additionally, a Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

Logical Workflow for Theoretical Analysis

The following diagram illustrates the standard workflow for the computational analysis of a molecule like this compound.

Caption: A flowchart of the computational analysis process.

Predicted Molecular Structure and Properties

The following tables summarize the expected quantitative data from the proposed theoretical study on this compound. These values are based on established chemical principles and data from similar halogenated phenols.

Table 1: Predicted Optimized Geometric Parameters

| Parameter | Bond | Predicted Length (Å) | Parameter | Bonds | Predicted Angle (°) |

| Bond Length | C-Br | 1.89 | Bond Angle | C3-C4-C5 | 120.5 |

| C-Cl | 1.74 | C4-C5-C6 | 119.8 | ||

| C-F | 1.35 | C5-C6-C1 | 120.2 | ||

| C-O | 1.36 | C6-C1-C2 | 118.5 | ||

| O-H | 0.96 | C1-C2-C3 | 121.0 | ||

| C1-C2 | 1.39 | C2-C3-C4 | 120.0 | ||

| C2-C3 | 1.38 | C1-O-H | 109.5 | ||

| C3-C4 | 1.39 | Br-C4-C3 | 119.5 | ||

| C4-C5 | 1.38 | Cl-C2-C1 | 119.0 | ||

| C5-C6 | 1.39 | F-C6-C1 | 119.3 | ||

| C6-C1 | 1.40 |

Table 2: Predicted Major Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) (Scaled) | Intensity | Vibrational Mode Assignment |

| ~3600 | Medium | O-H stretch |

| ~3100 | Low | Aromatic C-H stretch |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1480 | High | Aromatic C=C stretch |

| ~1280 | High | C-O stretch |

| ~1240 | Medium | In-plane O-H bend |

| ~1150 | High | C-F stretch |

| ~830 | High | C-Cl stretch |

| ~680 | Medium | C-Br stretch |

| ~650 | Medium | Out-of-plane C-H bend |

Table 3: Predicted Electronic Properties

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | ~ -6.5 | Electron-donating ability |

| LUMO Energy | ~ -1.8 | Electron-accepting ability |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.7 | Chemical stability and reactivity |

| Electronegativity (χ) | ~ 4.15 | Tendency to attract electrons |

| Chemical Hardness (η) | ~ 2.35 | Resistance to change in electron distribution |

Conceptual Visualization of Molecular Electrostatic Potential

The Molecular Electrostatic Potential (MEP) is a key output of theoretical studies, illustrating the charge distribution across the molecule. The following diagram explains the concept.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-2-chloro-6-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction has found extensive applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The subject of this application note, 4-Bromo-2-chloro-6-fluorophenol, is a versatile building block, and its functionalization via Suzuki coupling allows for the generation of a diverse library of substituted biphenyl compounds. These products, particularly polychlorinated and polyfluorinated biphenyls, are of significant interest in medicinal chemistry and materials science.[2][3]

The presence of multiple halogen substituents on the phenol ring, including the sterically demanding ortho-chloro and ortho-fluoro groups, presents unique challenges for the Suzuki coupling reaction.[4] These challenges include overcoming steric hindrance at the reaction center and managing the electronic effects of the halogen atoms. This document provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, along with a discussion of reaction optimization, safety considerations, and expected outcomes based on analogous systems.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially with challenging substrates like this compound.[5]

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-